molecular formula C18H15BrO B11487295 5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one

5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one

Cat. No.: B11487295
M. Wt: 327.2 g/mol
InChI Key: SORBLNXFXQCLRW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one is an organic compound that features a bromophenyl group and a phenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and phenylacetylene.

    Cyclization Reaction: The key step involves a cyclization reaction where 4-bromobenzaldehyde reacts with phenylacetylene in the presence of a suitable catalyst, such as palladium, to form the cyclohexenone ring.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

    4-Bromophenylacetic Acid: Similar in structure but lacks the cyclohexenone ring.

    4-Bromophenylisoxazole: Contains a different heterocyclic ring but shares the bromophenyl group.

    4-Bromophenylbenzoate: Similar aromatic substitution but different functional groups.

Uniqueness: 5-(4-Bromophenyl)-3-phenylcyclohex-2-en-1-one is unique due to its combination of a bromophenyl group and a phenyl group attached to a cyclohexenone ring, providing distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H15BrO/c19-17-8-6-14(7-9-17)16-10-15(11-18(20)12-16)13-4-2-1-3-5-13/h1-9,11,16H,10,12H2

InChI Key

SORBLNXFXQCLRW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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